molecular formula C12H10N4S B13993995 7-benzyl-3,7-dihydro-6H-purine-6-thione CAS No. 21885-56-3

7-benzyl-3,7-dihydro-6H-purine-6-thione

Cat. No.: B13993995
CAS No.: 21885-56-3
M. Wt: 242.30 g/mol
InChI Key: UCGWGCIKZXAHFI-UHFFFAOYSA-N
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Description

6H-PURINE-6-THIONE,1,7-DIHYDRO-7-(PHENYLMETHYL)- is a compound known for its significant role in various scientific and medical fields. This compound is a derivative of purine, a fundamental building block of nucleic acids. It is often used in research due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-PURINE-6-THIONE,1,7-DIHYDRO-7-(PHENYLMETHYL)- typically involves the reaction of purine derivatives with thiol-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The conditions are optimized to maximize yield and minimize impurities.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.

    Reduction: It can also be reduced to form more stable compounds.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

6H-PURINE-6-THIONE,1,7-DIHYDRO-7-(PHENYLMETHYL)- is widely used in scientific research due to its versatility:

    Chemistry: It serves as a precursor for synthesizing various purine derivatives.

    Biology: It is used in studies related to nucleic acid metabolism and enzyme inhibition.

    Medicine: This compound has potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with nucleic acid synthesis.

    Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The compound exerts its effects by interfering with nucleic acid synthesis. It acts as an antimetabolite, mimicking the structure of natural purines and getting incorporated into DNA or RNA. This incorporation disrupts the normal function of nucleic acids, leading to cell death, particularly in rapidly dividing cells such as cancer cells. The molecular targets include enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

Comparison with Similar Compounds

    6-Mercaptopurine: Another purine derivative used in cancer treatment.

    Thioguanine: Similar in structure and function, used in leukemia treatment.

Uniqueness: 6H-PURINE-6-THIONE,1,7-DIHYDRO-7-(PHENYLMETHYL)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its phenylmethyl group enhances its stability and interaction with biological targets compared to other purine derivatives.

This compound’s unique structure and properties make it a valuable tool in scientific research and therapeutic applications.

Properties

CAS No.

21885-56-3

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

7-benzyl-3H-purine-6-thione

InChI

InChI=1S/C12H10N4S/c17-12-10-11(13-7-14-12)15-8-16(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17)

InChI Key

UCGWGCIKZXAHFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=S)N=CN3

Origin of Product

United States

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